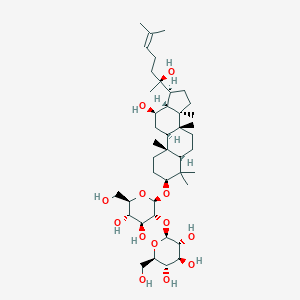

Ginsenoside Rg3

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXIFXNRCLMQCD-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316982 | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14197-60-5 | |

| Record name | Ginsenoside Rg3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14197-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rg3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014197605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rg3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14197-60-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE RG3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227D367Y57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ginsenoside Rg3: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg3, a rare saponin derived from Panax ginseng, has garnered significant attention within the scientific community for its potent pharmacological activities, particularly in oncology. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the evolution of extraction and purification methodologies. It presents a comprehensive summary of quantitative data, experimental protocols for key isolation techniques, and a detailed exploration of the molecular signaling pathways modulated by this compound. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are focused on the therapeutic potential of this compound.

Introduction: The Emergence of a Key Ginsenoside

Panax ginseng C.A. Meyer has been a cornerstone of traditional medicine for centuries, with its therapeutic efficacy attributed to a class of compounds known as ginsenosides. Among these, this compound stands out as a compound of significant interest, primarily due to its prominent anti-tumor properties. Unlike the more abundant ginsenosides found in raw ginseng, Rg3 is typically formed during the thermal processing of ginseng root, such as in the preparation of red and black ginseng.[1][2] It was first identified in 1966 as a constituent of red ginseng, albeit at a very low yield of less than 0.025%.[1][3]

This compound is a tetracyclic triterpenoid saponin.[4] Its structure consists of a dammarane-type aglycone with two glucose moieties attached at the C-3 position. The chirality at the C-20 position gives rise to two epimers: 20(S)-ginsenoside Rg3 and 20(R)-ginsenoside Rg3, which have been shown to exhibit different biological activities. The formation of Rg3 from more abundant protopanaxadiol ginsenosides, such as Rb1 and Rc, occurs through the hydrolysis of sugar moieties at the C-20 position during heating. This understanding has driven the development of various methods to enhance its yield, moving from simple extraction from processed ginseng to more controlled chemical and enzymatic conversion methods.

This guide will delve into the technical aspects of isolating and characterizing this compound, providing detailed protocols and quantitative data to aid in its further research and development as a potential therapeutic agent.

Methodologies for Isolation and Purification

The isolation and purification of this compound from Panax ginseng has evolved from traditional extraction methods to more sophisticated chromatographic and conversion techniques. The initial step typically involves the processing of raw ginseng to induce the formation of Rg3, followed by extraction and a multi-step purification process.

Generation of this compound from Ginseng Root

As this compound is found in minimal quantities in fresh ginseng, its production is primarily achieved through the thermal processing of the root.

-

Steaming: This is the traditional method for producing red ginseng. White ginseng is steamed in a sealed container at temperatures ranging from 98°C to 120°C for several hours. Repeated steaming and drying cycles can further increase the content of Rg3.

-

Acid Hydrolysis: Treatment of ginseng extract with mild acids, such as acetic acid or formic acid, at elevated temperatures (e.g., 70°C) can effectively convert larger ginsenosides into Rg3.

-

Enzymatic Conversion: Specific β-glucosidases can be employed to selectively hydrolyze the sugar moieties of precursor ginsenosides to yield Rg3.

Experimental Protocols

This protocol describes a general method for obtaining a crude saponin fraction enriched with this compound from red ginseng extract.

-

Initial Extraction: Dissolve 1 kg of red ginseng water extract in water to create an approximate 20-25% (w/v) solution.

-

Adsorption Chromatography: Pass the solution through a Diaion HP-20 adsorption column (8 L).

-

Washing: Wash the resin with 4 bed volumes of 20% ethanol to remove impurities.

-

Elution: Elute the crude saponin fraction adsorbed to the resin with 4 bed volumes of pure methanol.

-

Drying: Dry the methanol elute in vacuo to obtain a powdered crude saponin extract.

This protocol outlines the purification of this compound from the crude saponin extract using silica gel chromatography.

-

Sample Preparation: Mix the dried crude saponin powder with silica gel powder.

-

Column Packing: Load the sample onto a glass column (e.g., 15 x 100 cm) packed with silica gel (3.5 L).

-

Gradient Elution: Elute the column with a stepwise gradient of chloroform-methanol-water solvent mixtures (lower phase). Use 4 bed volumes for each of the following mixtures: 12:3:1, 9:3:1, 7:3:1, and 4:3:1.

-

Fraction Collection and Analysis: Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pooling and Drying: Pool the fractions containing this compound and dry in vacuo.

This protocol describes the final purification step to obtain high-purity this compound.

-

Dissolution: Dissolve the dried, Rg3-containing fraction in a minimal amount of a suitable solvent system, such as water or a mixture of methanol and ethyl acetate.

-

Crystallization: Allow the solution to stand at a cool temperature to induce crystallization. A white powder of this compound should form.

-

Collection and Drying: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the purified this compound crystals.

The workflow for a typical isolation and purification process is illustrated below.

Quantitative Data

The yield of this compound is highly dependent on the source of ginseng and the processing and extraction methods employed. The following tables summarize quantitative data from various studies.

Table 1: Yield of this compound from Different Ginseng Preparations and Extraction Methods

| Ginseng Source/Preparation | Extraction/Conversion Method | Yield of this compound | Reference(s) |

| Red Ginseng | Steaming at 120°C for 3 hours | 20(S)-Rg3: 0.700%, 20(R)-Rg3: 0.643% | |

| White Ginseng | Steaming at 98°C for 75 hours | 20(S)-Rg3: up to 23.98 mg/g, 20(R)-Rg3: up to 15.01 mg/g | |

| Black Ginseng | Hot water extraction at 100°C for 0.5 hours | 20(S)-Rg3: ~1.79%, 20(R)-Rg3: ~0.09% | |

| North American Ginseng Leaf | Hot water reflux extraction | 7.5 +/- 0.9 mg/g in concentrated extract | |

| North American Ginseng Root | Hot water reflux extraction | 10.6 +/- 0.4 mg/g in concentrated extract | |

| Ginseng Extract | Microwave treatment | 7.69 mg/g | |

| Ginsenoside Rb1 | Heat treatment at 80°C | Rate constant (k1) of degradation to Rg3: 0.013 h⁻¹ | |

| Ginsenoside Rb1 | Heat treatment at 100°C | Rate constant (k1) of degradation to Rg3: 0.045 h⁻¹ |

Table 2: Purity and Spectroscopic Data for Purified this compound

| Parameter | Value | Reference(s) |

| Purity (after preparative HPLC and recrystallization) | 100% | |

| Molecular Formula | C₄₂H₇₂O₁₃ | |

| Molecular Weight | 785.0 | |

| ¹³C-NMR | Coincides with literature data | |

| Mass Spectrum | Coincides with literature data |

Biological Activity and Signaling Pathways

This compound exerts a wide range of biological effects, with its anti-cancer and anti-inflammatory activities being the most extensively studied. These effects are mediated through the modulation of several key intracellular signaling pathways.

Anti-Angiogenic Effects via VEGF Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been shown to be a potent inhibitor of angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Rg3 can inhibit the binding of VEGF to its receptor, VEGFR2, thereby suppressing downstream signaling cascades. This leads to a reduction in the activation of key signaling molecules such as Akt and endothelial nitric oxide synthase (eNOS), which are crucial for endothelial cell migration and tube formation.

Modulation of MAPK/ERK and p38 MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK pathways, are central to the regulation of cell proliferation, differentiation, and apoptosis. This compound has been shown to modulate these pathways in a context-dependent manner. In some cancer cells, Rg3 inhibits the constitutive activation of the ERK pathway, leading to the suppression of cell proliferation. Conversely, in other cell types, such as natural killer (NK) cells, the 20(R)-Rg3 epimer can activate the MAPK/ERK pathway, enhancing their cytotoxic activity. Rg3 has also been demonstrated to activate the p38 MAPK pathway, which can contribute to its anti-migratory effects in certain cancer cells.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition of NF-κB activity contributes to the pro-apoptotic and anti-inflammatory effects of Rg3.

References

The Stereochemistry of Ginsenoside Rg3: A Technical Guide to its Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg3, a pharmacologically significant saponin derived from Panax ginseng, has garnered considerable attention for its diverse therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the chemical structure and stereoisomerism of this compound, focusing on its two principal epimers: 20(S)-Rg3 and 20(R)-Rg3. We present a comprehensive overview of their distinct physicochemical properties, detailed experimental protocols for their separation and characterization, and a comparative analysis of their biological activities. Furthermore, this guide elucidates the molecular mechanisms underlying their differential effects through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure of this compound

This compound is a tetracyclic triterpenoid saponin belonging to the dammarane family. Its structure consists of a protopanaxadiol (PPD) aglycone and a disaccharide moiety.

Aglycone: The aglycone of this compound is (20S)-protopanaxadiol, a dammarane-type sapogenin characterized by a four-ring steroid-like nucleus. Key hydroxyl substitutions are present at the C-3β and C-12β positions.

Sugar Moiety: A β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside is attached to the hydroxyl group at the C-3 position of the aglycone. The deglycosylation of ginsenosides like Rb1, Rb2, and Rc can lead to the formation of Rg3.[1]

The stereochemistry at the C-20 position is a critical determinant of the biological activity of this compound. The orientation of the hydroxyl group at this chiral center gives rise to two distinct epimers: 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3.[2] This subtle structural difference leads to significant variations in their physicochemical properties and pharmacological effects.[2]

Physicochemical Properties of this compound Stereoisomers

The 20(S) and 20(R) epimers of this compound exhibit distinct physicochemical characteristics that influence their solubility, stability, and bioavailability. A summary of these properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound Stereoisomers

| Property | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 | Reference |

| Appearance | White amorphous powder | White amorphous powder | [3] |

| Molecular Formula | C₄₂H₇₂O₁₃ | C₄₂H₇₂O₁₃ | [4] |

| Molecular Weight | 785.0 g/mol | 785.0 g/mol | |

| Solubility | Readily soluble in cold H₂O, EtOH, MeOH, and CH₃CN | Readily soluble in DMSO; sparingly soluble in H₂O and CH₃CN | |

| Optical Rotation ([α]D) | Positive value in DMSO and MeOH | - | |

| Water Content | 0.534% | 0.920% | |

| Purity (by HPLC) | 100% | 100% |

Table 2: 1H and 13C NMR Spectral Data for this compound Stereoisomers (in Pyridine-d₅)

| Position | 20(S)-Rg3 δC (ppm) | 20(S)-Rg3 δH (ppm) | 20(R)-Rg3 δC (ppm) | 20(R)-Rg3 δH (ppm) | Reference |

| Aglycone | |||||

| 1 | 39.1 | 1.35, 1.89 | 39.1 | 1.35, 1.89 | |

| 2 | 26.8 | 1.95, 2.15 | 26.8 | 1.95, 2.15 | |

| 3 | 88.8 | 3.35 | 88.8 | 3.35 | |

| 4 | 39.7 | - | 39.7 | - | |

| 5 | 56.4 | 1.05 | 56.4 | 1.05 | |

| ... | ... | ... | ... | ... | |

| 20 | 73.1 | - | 72.8 | - | |

| 21 | 22.6 | 1.63 | 27.0 | 1.58 | |

| Inner Glc | |||||

| 1' | 105.1 | 4.95 | 105.1 | 4.95 | |

| ... | ... | ... | ... | ... | |

| Outer Glc | |||||

| 1'' | 106.8 | 5.35 | 106.8 | 5.35 | |

| ... | ... | ... | ... | ... | |

| (Abridged table; for complete NMR assignments, please refer to the cited literature) |

Experimental Protocols

Isolation and Separation of this compound Stereoisomers by Preparative HPLC

This protocol outlines a general procedure for the separation of 20(S)- and 20(R)-Ginsenoside Rg3 from a processed ginseng extract. Optimization may be required based on the specific extract and available instrumentation.

Materials and Equipment:

-

Processed ginseng extract (e.g., red ginseng extract)

-

Silica gel for column chromatography

-

Preparative HPLC system with a C18 column (e.g., 25 cm x 21.2 mm, 10 µm)

-

HPLC grade solvents: Methanol (MeOH), Acetonitrile (ACN), Water (H₂O)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Initial Fractionation:

-

The processed ginseng extract is subjected to silica gel column chromatography.

-

Elution is performed with a stepwise gradient of chloroform-methanol-water (e.g., 85:15:0.1, v/v/v) to obtain fractions enriched in less polar ginsenosides.

-

-

Preparative HPLC Separation:

-

The enriched fraction containing the Rg3 isomers is dissolved in methanol.

-

The solution is filtered through a 0.45 µm syringe filter.

-

Separation is achieved on a preparative C18 HPLC column.

-

A typical mobile phase is a gradient of acetonitrile and water. For example, an isocratic elution with acetonitrile/water (53:47, v/v) can be effective.

-

The flow rate is typically in the range of 5-15 mL/min.

-

Detection is performed at a wavelength of 203 nm.

-

Fractions corresponding to the 20(S)-Rg3 and 20(R)-Rg3 peaks are collected separately.

-

-

Purification and Characterization:

-

The collected fractions are concentrated under reduced pressure using a rotary evaporator.

-

The concentrated samples are then lyophilized to obtain the purified solid ginsenosides.

-

The purity and identity of the isolated isomers are confirmed by analytical HPLC, mass spectrometry, and NMR spectroscopy.

-

In Vitro Angiogenesis Assay (Tube Formation Assay)

This protocol describes a method to assess the anti-angiogenic activity of this compound stereoisomers using human umbilical vein endothelial cells (HUVECs).

Materials and Equipment:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel

-

96-well plates

-

This compound (20(S) and 20(R) isomers) dissolved in DMSO

-

VEGF (Vascular Endothelial Growth Factor)

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

-

Seed the HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.

-

Treat the cells with various concentrations of 20(S)-Rg3 or 20(R)-Rg3. A vehicle control (DMSO) and a positive control (e.g., with VEGF) should be included.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

-

Observe the formation of capillary-like structures (tubes) under an inverted microscope.

-

Capture images of the tube networks in each well.

-

-

Quantification:

-

The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

-

Compare the results from the treated groups to the control groups to determine the anti-angiogenic effect.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details a common method to quantify apoptosis induced by this compound stereoisomers using flow cytometry.

Materials and Equipment:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Cell culture medium and supplements

-

This compound (20(S) and 20(R) isomers) dissolved in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 20(S)-Rg3 or 20(R)-Rg3 for a specified period (e.g., 24-48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatment.

-

Differential Biological Activities and Signaling Pathways

The stereoisomers of this compound exhibit distinct biological activities, which are attributed to their differential interactions with molecular targets.

Anti-Angiogenic Effects

Both 20(S)-Rg3 and 20(R)-Rg3 have been shown to possess anti-angiogenic properties, primarily through the inhibition of the VEGF/VEGFR2 signaling pathway. However, the 20(S) epimer is generally considered to be a more potent inhibitor. Rg3 can decrease the expression of VEGF and its receptor, VEGFR2. Downstream of VEGFR2, Rg3 has been shown to attenuate the phosphorylation of Akt and eNOS, key mediators of endothelial cell survival and function.

References

A Deep Dive into Ginsenoside Rg3 Stereoisomers: Unraveling the Biological and Mechanistic Divergence of 20(S) and 20(R) Epimers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg3, a pharmacologically active saponin derived from Panax ginseng, has garnered significant attention for its therapeutic potential, particularly in oncology, neuroprotection, and inflammation modulation. Rg3 exists as two stereoisomers at the C20 position: 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3. This technical guide provides a comprehensive analysis of these two epimers, elucidating the critical role of stereochemistry in dictating their distinct biological activities and underlying molecular mechanisms. We present a compilation of quantitative data, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways they modulate. This in-depth comparison aims to equip researchers and drug development professionals with the foundational knowledge to strategically leverage the specific properties of each stereoisomer for targeted therapeutic applications.

Introduction: The Significance of Chirality in this compound Function

The spatial orientation of the hydroxyl group at the C20 position of the this compound aglycone backbone results in two distinct stereoisomers: 20(S)-Ginsenoside Rg3 and 20(R)-Ginsenoside Rg3. This seemingly subtle structural difference leads to profound variations in their physicochemical properties, such as solubility, and more importantly, their pharmacological effects. The 20(S) epimer is generally more water-soluble, a factor that can influence its bioavailability and formulation.[1] The differential interaction of these epimers with biological targets, including enzymes and receptors, underpins their diverse and often contrasting bioactivities. This guide will systematically explore these differences, providing a clear framework for understanding their therapeutic potential.

Comparative Biological Activities: A Quantitative Overview

The 20(S) and 20(R) epimers of this compound exhibit distinct and sometimes opposing effects across a range of therapeutic areas. This section summarizes the key quantitative findings from various studies, highlighting the stereospecificity of their actions.

Anticancer Activity

Both stereoisomers have demonstrated anticancer properties; however, their potency and mechanisms of action can differ significantly depending on the cancer type.

| Cell Line | Cancer Type | Stereoisomer | IC50 (µM) | Key Findings | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20(R)-Rg3 | ~50 | More potent inhibitor of migration and invasion compared to 20(S)-Rg3. | [1] |

| HT-29 | Colon Cancer | 20(S)-Rg3 | Not specified | Induces apoptosis via the AMPK signaling pathway. | |

| A549/DDP | Cisplatin-resistant Lung Cancer | 20(S)-Rg3 | 8.14 (in combination with DDP) | Reverses multidrug resistance. | [2] |

| 95D | High-metastatic Lung Cancer | 20(R)-Rg3 | 100 µg/mL (~128 µM) | Differentially regulates proteins associated with metastasis. | [3] |

| MDA-MB-231 | Breast Cancer | 20(S)-Rg3 | 80 | Inhibits cell proliferation. | [4] |

Neuroprotective Effects

The neuroprotective activities of the Rg3 stereoisomers are also distinct, with each epimer showing promise in different models of neuronal damage.

| Model | Key Findings for 20(S)-Rg3 | Key Findings for 20(R)-Rg3 | Reference |

| Cerebral Ischemia (in vivo, rats) | Neuroprotective at 5 and 10 mg/kg by reducing infarct area, improving energy metabolism, and scavenging free radicals. | Attenuates neuronal injury and motor dysfunction by inhibiting autophagy via the PI3K/Akt/mTOR pathway at 20 mg/kg. | |

| Oxidative Stress (in vitro, SK-N-SH cells) | Exhibits antioxidant activity. | Exhibits better antioxidant activity than 20(S)-Rg3. |

Anti-inflammatory and Immunomodulatory Effects

The stereoisomers of Rg3 modulate inflammatory responses and immune cell activity in a selective manner.

| Cell/System | Effect of 20(S)-Rg3 | Effect of 20(R)-Rg3 | Reference |

| Macrophages | Promotes M2 macrophage polarization, leading to inflammation resolution. | ||

| Natural Killer (NK) Cells | No effect on NK cell activity. | Enhances NK cell cytotoxicity by increasing activating receptor expression via the MAPK/ERK signaling pathway. | |

| Diabetic Kidney Disease (in vivo, mice) | Ameliorates renal inflammation. | Reduces levels of TNF-α and IL-1β. |

Mechanistic Insights: Dissecting the Signaling Pathways

The differential biological activities of 20(S)- and 20(R)-Ginsenoside Rg3 stem from their distinct interactions with key intracellular signaling pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and metabolism.

-

20(S)-Ginsenoside Rg3: In some cancer cells, 20(S)-Rg3 has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.

-

20(R)-Ginsenoside Rg3: In the context of neuroprotection against cerebral ischemia-reperfusion injury, 20(R)-Rg3 has been found to upregulate the PI3K/Akt/mTOR signaling pathway, thereby suppressing autophagy and promoting neuronal survival.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway plays a pivotal role in cell proliferation, differentiation, and survival.

-

20(S)-Ginsenoside Rg3: In lung cancer cells, 20(S)-Rg3 has been shown to inhibit the EGFR-mediated Ras/Raf/MEK/ERK pathway, leading to cell cycle arrest and reduced proliferation.

-

20(R)-Ginsenoside Rg3: In contrast, 20(R)-Rg3 activates the MAPK/ERK pathway in Natural Killer (NK) cells, which enhances their cytotoxic activity against tumor cells.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.

-

20(S)-Ginsenoside Rg3: This epimer has been shown to inhibit the NF-κB signaling pathway in various cancer cells. It can suppress the activity of IKKβ, leading to the stabilization of IκBα and the subsequent prevention of p65 nuclear translocation. This inhibition results in the downregulation of NF-κB target genes involved in inflammation and cell survival. In ovarian cancer, 20(S)-Rg3's inhibition of NF-κB leads to the transcriptional suppression of KIF20A.

-

20(R)-Ginsenoside Rg3: In a mouse model of diabetic nephropathy, 20(R)-Rg3 was found to downregulate the expression of p-NF-κB, p-IκBα, and p-IKKβ, thereby reducing inflammation.

References

- 1. This compound decreases breast cancer stem-like phenotypes through impairing MYC mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Co-treatment with Ginsenoside 20(S)-Rg3 and Curcumin increases Radiosensitivity of MDA-MB-231 Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Ginsenoside Rg3 Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of Ginsenoside Rg3 powder, a pharmacologically significant saponin derived from Panax ginseng. The information presented herein is intended to support research, development, and quality control activities. This document details the compound's fundamental properties, the analytical methods for its characterization, and its influence on key cellular signaling pathways.

General and Physicochemical Properties

This compound is a tetracyclic triterpenoid saponin existing primarily as two stereoisomers, 20(S) and 20(R), which exhibit different biological activities and physicochemical properties.[1] The compound is typically produced during the heating and steaming process of raw ginseng, which converts other ginsenosides like Rb1 into Rg3.[2][3]

General Characteristics

The general properties of this compound are summarized below. The data primarily pertains to the more extensively studied 20(S) epimer unless otherwise specified.

Table 1: General Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | (3β,12β)-12,20-Dihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| CAS Registry No. | 14197-60-5 (for 20S-Ginsenoside Rg3) | [4] |

| 38243-03-7 (for 20R-Ginsenoside Rg3) | ||

| Molecular Formula | C₄₂H₇₂O₁₃ | |

| Molecular Weight | 785.01 g/mol |

| Appearance | White to beige amorphous or crystalline solid powder at room temperature. | |

Physical and Chemical Properties

The physical and chemical properties, particularly solubility, can differ significantly between the 20(S) and 20(R) stereoisomers.

Table 2: Physical and Chemical Data for this compound Stereoisomers

| Property | 20(S)-Ginsenoside Rg3 | 20(R)-Ginsenoside Rg3 |

|---|---|---|

| Solubility | Readily soluble in cold H₂O, EtOH, MeOH, and CH₃CN. Soluble in DMSO (~10-90 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers. Solubility in ethanol is approx. 20 mg/mL. | Readily soluble in DMSO. Sparingly soluble in H₂O and CH₃CN. |

| Melting Point | 315-318°C | Not specified |

| Optical Rotation | [α]/D +10 to +20° (c = 1 in methanol) | Not specified |

| Water Content | 0.534% | 0.920% |

| Stability | Stable after 24 hours at room temperature, 3 freeze/thaw cycles, and 131 days at -30°C in plasma. Stability in red ginseng extract is influenced by pH and temperature; it is more stable at pH 6-8 and can degrade at very low pH (pH 2) combined with heat. | Not specified |

Experimental Protocols

The characterization of this compound involves a multi-step process from isolation to final purity assessment.

Isolation and Purification

A standard workflow for isolating and purifying (20S)- and (20R)-Ginsenoside Rg3 from red ginseng extract involves several chromatographic techniques.

-

Adsorption Chromatography : A water extract of red ginseng is passed through a Diaion HP-20 adsorption column. The column is washed with 20% ethanol, and the crude saponin fraction is eluted with pure methanol.

-

Silica Gel Flash Chromatography : The crude saponin fraction is further separated using silica gel chromatography with a solvent system such as CHCl₃-MeOH-H₂O (9:3:1), which yields fractions rich in this compound.

-

Recrystallization : Fractions containing Rg3 are dried and recrystallized in water to yield a white powder.

-

Preparative HPLC : Final purification to separate the individual (20S) and (20R) epimers is achieved using preparative High-Performance Liquid Chromatography (HPLC) on an ODS (C18) column with an isocratic mobile phase, such as 45% aqueous acetonitrile (CH₃CN). The collected peaks are evaporated to dryness and stored at -20°C.

Identification and Structural Elucidation

The identity of isolated this compound is confirmed using a combination of spectrometric analyses.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to assign all proton and carbon signals, confirming the core dammarane structure and the positions of hydroxyl and glycosyl groups.

-

Mass Spectrometry (MS) : Fast Atom Bombardment (FAB/MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is used to determine the molecular weight and fragmentation patterns, confirming the empirical formula.

-

Infrared (IR) Spectroscopy : IR analysis helps identify functional groups present in the molecule, such as hydroxyl (-OH) and glycosidic (C-O-C) bonds.

-

Ultraviolet (UV) Spectroscopy : A UV spectrum is typically measured on a sample dissolved in methanol to confirm the absence of chromophores that absorb in the higher wavelength regions, which is characteristic of this type of ginsenoside.

Purity and Content Quantification

HPLC is the primary method for assessing the purity and quantifying the content of this compound.

-

Sample Preparation : A standard stock solution is prepared by dissolving a precisely weighed amount (e.g., 5 mg) of Rg3 powder in HPLC-grade methanol to a known volume (e.g., 10 mL). For analysis of ginseng products, a methanol extraction is typically performed, sometimes aided by ultrasonication.

-

Chromatographic Conditions :

-

Column : A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient elution using acetonitrile (Solvent A) and water (Solvent B) is typical. The gradient program is optimized to separate Rg3 from other ginsenosides.

-

Detection : UV detection at 203 nm is standard for ginsenosides.

-

Flow Rate : A typical flow rate is around 1.6 mL/min.

-

-

Validation : The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating multiple key intracellular signaling pathways. Its activities are often context-dependent, varying with cell type and concentration.

Anti-Cancer Mechanisms

Rg3 is widely recognized for its anti-cancer effects, which are mediated through the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (new blood vessel formation).

-

Apoptosis Induction : Rg3 can trigger apoptosis by downregulating the pro-survival PI3K/Akt signaling pathway. This leads to the activation of caspase-9 and caspase-3, which are key executioners of the apoptotic cascade. It also suppresses the activation of NF-κB, a transcription factor that promotes cell survival and inflammation.

-

Angiogenesis Inhibition : Rg3 hampers the formation of new blood vessels that tumors need to grow. It achieves this by downregulating the expression of Vascular Endothelial Growth Factor (VEGF) and inhibiting its downstream signaling pathways, including the MAPK/ERK pathway.

Anti-Inflammatory and Neuroprotective Effects

Rg3 also demonstrates significant anti-inflammatory and neuroprotective properties.

-

Anti-Inflammatory Action : The anti-inflammatory effects are largely attributed to the suppression of the NF-κB pathway. By inhibiting NF-κB activation, Rg3 reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

Neuroprotection : In the central nervous system, Rg3 provides neuroprotective effects by reducing oxidative stress and inhibiting microglial activation, which contributes to neuroinflammation. It has been shown to improve learning and memory in animal models by decreasing the expression of inflammatory mediators in the hippocampus.

References

- 1. mdpi.com [mdpi.com]

- 2. A new validated analytical method for the quality control of red ginseng products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic study for the optimization of this compound production by heat treatment of ginsenoside Rb1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterizing a full spectrum of physico-chemical properties of (20S)- and (20R)-ginsenoside Rg3 to be proposed as standard reference materials - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rg3: A Technical Guide to its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rg3, a protopanaxadiol saponin isolated from steamed Panax ginseng, has emerged as a promising natural compound in oncology research. Extensive studies have elucidated its potent anti-tumor activities across a spectrum of cancer cell types. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer effects of this compound, with a focus on its impact on apoptosis, cell cycle progression, angiogenesis, and metastasis. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes essential for tumor growth and survival. The primary mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of angiogenesis and metastasis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. This is a critical mechanism for eliminating malignant cells and is often dysregulated in cancer. Rg3 triggers apoptosis primarily through the intrinsic mitochondrial pathway.

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: Rg3 alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Specifically, it has been shown to decrease the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift in balance permeabilizes the mitochondrial outer membrane.[1][2]

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane and the release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Rg3 treatment leads to the cleavage and activation of caspase-9 (initiator caspase) and subsequently caspase-3 (executioner caspase).[3][4]

-

PARP Cleavage: Activated caspase-3 cleaves several cellular substrates, including poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. The cleavage of PARP is a hallmark of apoptosis.

Quantitative Data on Apoptosis Induction:

| Cell Line | Rg3 Concentration | Effect | Reference |

| MDA-MB-231 (Breast) | 30 μM | Increased proportion of hypodiploid (apoptotic) cells. | |

| MDA-MB-231 (Breast) | 5, 10, 20, 30 μM | Dose-dependent decrease in Bcl-2 expression. | |

| Hep1-6 & HepG2 (Liver) | 50, 100, 200 μg/mL | Dose-dependent increase in caspase-3 activity. | |

| U266 & RPMI8226 (Multiple Myeloma) | 10, 20, 40, 80 µM | Dose-dependent inhibition of cell proliferation and induction of apoptosis. | |

| Jurkat (Leukemia) | 35 µM | Increased Bax/Bcl-2 ratio and cleaved caspase-3 and -9. |

Signaling Pathway for Rg3-Induced Apoptosis:

References

- 1. This compound Induces Apoptosis of Human Breast Cancer (MDA-MB-231) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes cytotoxicity of Paclitaxel through inhibiting NF-κB signaling and regulating Bax/Bcl-2 expression on triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibit hepatocellular carcinoma growth via intrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rg3: A Comprehensive Pharmacological Profile for Drug Development

An In-depth Technical Guide for Researchers and Scientists

Ginsenoside Rg3, a prominent tetracyclic triterpenoid saponin isolated from Panax ginseng, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive review of the pharmacological profile of this compound, with a focus on its anti-cancer, neuroprotective, cardiovascular, and immunomodulatory effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anti-Cancer Effects

This compound has demonstrated significant anti-tumor activity across a variety of cancer models.[1] Its mechanisms of action are multifaceted, encompassing the inhibition of cancer cell proliferation, induction of apoptosis, suppression of metastasis and angiogenesis, and modulation of the tumor microenvironment.[2][3]

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis

This compound has been shown to inhibit the growth of various cancer cell lines in a concentration- and time-dependent manner.[4] This inhibitory effect is often mediated by the induction of apoptosis, or programmed cell death. For instance, in hepatocellular carcinoma cells, Rg3 treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-XL, ultimately activating the intrinsic apoptotic pathway.[4] Studies have also demonstrated that Rg3 can enhance the antitumor efficacy of conventional chemotherapeutic drugs like cyclophosphamide and doxorubicin.

Anti-Metastatic and Anti-Angiogenic Properties

A critical aspect of Rg3's anti-cancer profile is its ability to inhibit metastasis, the process by which cancer cells spread to distant organs. Rg3 has been found to suppress the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. Furthermore, Rg3 exhibits potent anti-angiogenic effects by inhibiting the formation of new blood vessels that supply tumors with essential nutrients. This is achieved, in part, by downregulating the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).

Table 1: Anti-Cancer Activity of this compound in vitro

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Key Molecular Targets | Reference |

| HepG2, Hep1-6 | Hepatocellular Carcinoma | Inhibition of proliferation, induction of apoptosis | 50, 100, 200 µg/mL | Upregulation of Bax, downregulation of Bcl-2, Bcl-XL, caspase-3 activation | |

| B16 Melanoma | Melanoma | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | Not specified | Caspase-3, Bcl-2 | |

| NCI-H1299 | Lung Cancer | Enhanced As2O3-induced apoptosis | Not specified | Not specified | |

| T24R2 | Bladder Cancer | Enhanced cisplatin sensitivity | Not specified | G2/M cell cycle arrest, intrinsic apoptotic pathway activation | |

| LNCaP, PC-3, DU145 | Prostate Cancer | Augmented docetaxel susceptibility | Not specified | Inactivation of NF-κB, regulation of Bax and caspase-3 | |

| HCT116, SW620 | Colon Cancer | Potentiated docetaxel sensitivity | Not specified | Inhibition of NF-κB | |

| SK-Hep1, HepG2, Huh-7, Hep3B | Hepatocellular Carcinoma | Sensitized to doxorubicin-induced cell death | Not specified | Inhibition of autophagy |

Experimental Protocol: In vitro Anti-Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.

-

Cell Culture: Human hepatocellular carcinoma cell lines (e.g., HepG2, Hep1-6) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL).

-

Incubation: Cells are incubated with this compound for different time points (e.g., 24, 48 hours).

-

MTT Addition: After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Caption: this compound's anti-cancer mechanisms.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent with therapeutic potential for various neurological disorders. Its neuroprotective effects are attributed to its anti-oxidative, anti-inflammatory, and anti-apoptotic properties.

Protection Against Oxidative Stress and Neuroinflammation

In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons by reducing oxidative stress. It achieves this by augmenting the levels of endogenous antioxidants like glutathione. Furthermore, Rg3 can mitigate neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines. Recent studies suggest that Rg3 may exert its neuroprotective effects in depression by inhibiting the C1q complement pathway, thereby reducing microglial activation and synaptic loss.

Attenuation of Ischemic Stroke-Induced Brain Injury

In the context of ischemic stroke, this compound has demonstrated the ability to reduce cerebral ischemic damage. It exerts its neuroprotective effects by inhibiting apoptosis through the modulation of Bax and Bcl-2 levels and by suppressing neuroinflammation via the inhibition of NF-κB transcriptional activity.

Table 2: Neuroprotective Effects of this compound

| Disease Model | Species | Dosage/Concentration | Key Findings | Molecular Mechanisms | Reference |

| Rotenone-induced Parkinson's Disease | Mice | 5, 10, 20 mg/kg (i.g.) | Improved motor function, increased tyrosine hydroxylase-positive neurons, reduced reactive oxygen species | Regulation of glutathione cysteine ligase subunit expression | |

| Chronic Restraint Stress-induced Depression | Mice | Not specified | Improved depressive-like behaviors, reduced microglial activation and synaptic loss | Inhibition of C1q complement pathway | |

| Cerebral Ischemia/Reperfusion | Rat | Not specified | Reduced cerebral ischemic damage | Decreased Bax, increased Bcl-2, inhibition of NF-κB | |

| Glutamate-induced Excitotoxicity | Primary rat cortical cells | Not specified | Inhibition of neuronal cell damage | Not specified |

Experimental Protocol: Animal Model of Parkinson's Disease

This protocol describes a common method for inducing Parkinson's disease in mice to evaluate the neuroprotective effects of this compound.

-

Animal Model: Male C57/BL6 mice are used. Parkinson's disease is induced by intragastric administration of rotenone (30 mg/kg), a mitochondrial complex I inhibitor.

-

Treatment: Following rotenone administration, mice are treated with this compound at different doses (e.g., 5, 10, or 20 mg/kg) via oral gavage for a specified period.

-

Behavioral Tests: Motor function is assessed using a battery of behavioral tests, including the pole test (to measure bradykinesia), the rotarod test (to assess motor coordination), and the open field test (to evaluate locomotor activity).

-

Immunohistochemistry: After the treatment period, brain tissues are collected. The number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and the density of TH-positive nerve fibers in the striatum are quantified by immunohistochemistry to assess dopaminergic neuron survival.

-

Biochemical Analysis: The levels of dopamine in the striatum and reactive oxygen species in the substantia nigra are measured to evaluate the biochemical effects of Rg3 treatment.

References

Early Studies on the Anti-Tumor Effects of Ginsenoside Rg3: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ginsenoside Rg3, a protopanaxadiol saponin derived from steamed Panax ginseng, emerged as a compound of significant interest in oncological research in the late 20th and early 21st centuries. Early investigations into its pharmacological profile revealed potent anti-tumor activities, laying the groundwork for its eventual use as an adjuvant cancer therapy in some regions. This technical whitepaper provides an in-depth guide to the foundational, pre-2005 research on the anti-tumor effects of this compound. It details the initial in vitro and in vivo findings, elucidates the early understanding of its mechanisms of action, and provides comprehensive experimental protocols from these seminal studies. The focus is on the core quantitative data, methodological approaches, and the initial elucidation of signaling pathways, offering a valuable resource for researchers and professionals in drug development.

In Vitro Anti-Proliferative and Cytotoxic Effects

Early in vitro studies were pivotal in establishing the direct anti-cancer properties of this compound across a range of cancer cell lines. These studies primarily focused on determining the concentration-dependent inhibitory effects on cell viability and proliferation.

Quantitative Data: Inhibition of Cancer Cell Proliferation

The half-maximal inhibitory concentration (IC50) was a key metric used in early studies to quantify the cytotoxic potency of this compound. The table below summarizes representative IC50 values from research conducted before 2005.

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |

| SK-HEP-1 | Human Hepatoma | 27.8 µM | 48 hours | (Kim et al., 2004) |

| LNCaP | Human Prostate Cancer | ~20 µM | 72 hours | (Kim et al., 2004) |

| DU145 | Human Prostate Cancer | ~25 µM | 72 hours | (Kim et al., 2004) |

| PC-3 | Human Prostate Cancer | > 50 µM | 72 hours | (Kim et al., 2004) |

| MCF-7 | Human Breast Cancer | 71.91 µg/ml (~91.7 µM) | 48 hours | (Lee et al., 2002) |

Experimental Protocols

2.2.1 Cell Culture and Proliferation Assays

-

Cell Lines and Culture Conditions: Human cancer cell lines such as SK-HEP-1 (hepatoma), LNCaP, DU145, PC-3 (prostate), and MCF-7 (breast) were commonly used. Cells were typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

MTT Assay for Cell Viability:

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µM) or vehicle control (DMSO).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.

-

2.2.2 Workflow for In Vitro Cytotoxicity Testing

Induction of Apoptosis

A significant focus of early research was to determine if the cytotoxic effects of this compound were due to the induction of programmed cell death, or apoptosis.

Quantitative Data: Apoptosis Induction

Early studies quantified apoptosis through methods such as flow cytometry and DNA fragmentation analysis.

| Cell Line | Rg3 Concentration | Treatment Time | Apoptotic Cells (%) | Method | Reference |

| MCF-7 | 150 µg/ml (~191 µM) | 48 hours | 34.86 ± 4.65 | Flow Cytometry | (Lee et al., 2002) |

| SK-MES-1 | 50 µg/ml (~63.7 µM) | 48 hours | Increased (not quantified) | Flow Cytometry | (Luo et al., 2005) |

Experimental Protocols

3.2.1 Morphological Assessment of Apoptosis

-

Hoechst 33258 Staining:

-

Cells were grown on coverslips and treated with this compound.

-

After treatment, cells were fixed with 4% paraformaldehyde.

-

Fixed cells were stained with Hoechst 33258 solution (1 µg/mL) for 10 minutes.

-

Coverslips were mounted on glass slides and observed under a fluorescence microscope. Apoptotic cells were identified by condensed and fragmented nuclei.

-

3.2.2 DNA Fragmentation Analysis

-

Agarose Gel Electrophoresis:

-

Both floating and adherent cells were collected after treatment with this compound.

-

Genomic DNA was extracted using a commercial kit or standard phenol-chloroform extraction methods.

-

Equal amounts of DNA were loaded onto a 1.5% agarose gel containing ethidium bromide.

-

Electrophoresis was carried out, and the DNA was visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicated apoptosis.

-

3.2.3 Flow Cytometry for Apoptosis Quantification

-

Annexin V/Propidium Iodide (PI) Staining:

-

Cells were treated with this compound for the desired time.

-

Both attached and floating cells were harvested and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by a flow cytometer. Annexin V positive and PI negative cells were considered to be in early apoptosis.

-

3.2.4 Logical Flow of Apoptosis Confirmation

In Vivo Anti-Tumor and Anti-Metastatic Effects

Animal models were crucial in demonstrating the therapeutic potential of this compound in a physiological context. Early in vivo studies focused on its ability to inhibit primary tumor growth and prevent metastasis.

Quantitative Data: Tumor Growth and Metastasis Inhibition

The following table summarizes key findings from pre-2005 in vivo studies.

| Animal Model | Tumor Cell Line | Rg3 Administration | Key Findings | Reference |

| C57BL/6 Mice | B16-BL6 Melanoma | 100 µ g/mouse , i.v. | Significant decrease in lung metastasis | (Mochizuki et al., 1995) |

| C57BL/6 Mice | B16-BL6 Melanoma | 100-1000 µ g/mouse , p.o. | Significant decrease in lung metastasis | (Mochizuki et al., 1995) |

| BALB/c Mice | Colon 26-M3.1 Carcinoma | 100 µ g/mouse , i.v. or p.o. | Significant inhibition of lung metastasis | (Mochizuki et al., 1995) |

Experimental Protocols

4.2.1 Tumor Xenograft Models

-

Cell Implantation: Athymic nude mice or syngeneic mice (e.g., C57BL/6) were typically used. A suspension of cancer cells (e.g., 1 x 10^6 B16-BL6 melanoma cells) in sterile PBS or culture medium was injected subcutaneously into the flank or intravenously via the tail vein for metastasis models.

-

This compound Administration: Treatment with this compound or vehicle control commenced either on the same day as tumor cell inoculation or after tumors reached a palpable size. Administration routes included intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage (p.o.). Dosages and treatment schedules varied between studies.

-

Assessment of Tumor Growth and Metastasis:

-

For subcutaneous tumors, tumor volume was measured at regular intervals using calipers and calculated using the formula: (length × width^2) / 2.

-

At the end of the experiment, mice were euthanized, and primary tumors were excised and weighed.

-

For metastasis models, lungs and other organs were harvested, and the number of metastatic nodules on the surface was counted. Organs were also fixed for histological analysis.

-

4.2.2 Experimental Workflow for In Vivo Anti-Metastatic Study

Ginsenoside Rg3 as a modulator of cellular signaling pathways

An In-depth Technical Guide to Ginsenoside Rg3 as a Modulator of Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound (Rg3), a pharmacologically active saponin derived from heat-processed Panax ginseng, has emerged as a significant modulator of numerous cellular signaling pathways.[1][2] Its therapeutic potential, particularly in oncology, is underscored by its ability to induce apoptosis, inhibit angiogenesis and metastasis, and suppress inflammation.[3][4][5] Rg3 exerts its effects by targeting key nodes in critical signaling cascades, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of Rg3, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the complex signaling networks it modulates.

Introduction to this compound

This compound is a tetracyclic triterpenoid saponin that exists as two primary stereoisomers: 20(S)-Rg3 and 20(R)-Rg3. These epimers often exhibit distinct biological activities and potencies. Rg3's less polar nature, compared to other ginsenosides, enhances its bioavailability and contributes to its pronounced effects across various cancer types. Its multifaceted anti-cancer properties include inhibiting cancer cell proliferation, suppressing tumor metastasis, and reversing multidrug resistance, making it a promising candidate for standalone or adjuvant cancer therapy.

Modulation of Key Cellular Signaling Pathways

This compound's therapeutic efficacy stems from its ability to interact with and modulate multiple intracellular signaling pathways that are often dysregulated in disease states.

Anti-Cancer Signaling Modulation

2.1.1. Induction of Apoptosis Rg3 is a potent inducer of apoptosis, or programmed cell death, in a wide range of cancer cells. It primarily activates the intrinsic mitochondrial pathway. This involves altering the balance of Bcl-2 family proteins, increasing the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. Cleavage of substrates like poly (ADP-ribose) polymerase (PARP) by activated caspase-3 ultimately leads to the dismantling of the cell.

2.1.2. Inhibition of Angiogenesis Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Rg3 is a potent inhibitor of this process. It primarily targets the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Rg3 has been shown to downregulate the expression of VEGF and its receptor, VEGFR2. By blocking the VEGF/VEGFR2 signaling cascade, Rg3 inhibits the proliferation, migration, and tube formation of endothelial cells and endothelial progenitor cells (EPCs), thereby cutting off the tumor's blood supply. The inhibition of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, also contributes to its anti-angiogenic effects.

2.1.3. Cell Cycle Arrest Rg3 can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1/S phase transition. This effect is achieved by modulating the expression of key cell cycle regulatory proteins. Studies have shown that Rg3 treatment leads to the downregulation of cyclins (such as Cyclin D1 and Cyclin A) and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Concurrently, Rg3 can upregulate tumor suppressor proteins like p53 and the CDK inhibitor p21, which act as brakes on the cell cycle.

2.1.4. Inhibition of Pro-Survival and Metastasis Pathways

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation, and it is frequently hyperactivated in cancer. Rg3 effectively suppresses this pathway by inhibiting the phosphorylation, and thus activation, of key components like PI3K and Akt. Downstream, this leads to the deactivation of mTOR, a critical regulator of protein synthesis and cell growth. Inhibition of this pathway contributes significantly to Rg3's pro-apoptotic and anti-proliferative effects.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and division. Rg3 has been shown to inhibit the constitutive activation of ERK in some cancer cells, thereby suppressing NF-κB activation and promoting apoptosis. However, its effect can be cell-type specific, as in some contexts, it can activate the MAPK/ERK pathway to enhance immune cell function.

Anti-Inflammatory Signaling Modulation

2.2.1. NF-κB Signaling Pathway The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. In many disease states, including cancer and chronic inflammation, NF-κB is constitutively active. Rg3 is a potent inhibitor of the NF-κB pathway. It prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like TNF-α, IL-1β, IL-6, and COX-2.

2.2.2. NLRP3 Inflammasome Rg3 has also been shown to suppress inflammation by specifically inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation of pro-inflammatory cytokines like IL-1β. Mechanistically, Rg3 abrogates the interaction between NEK7 and NLRP3, which is a critical step for inflammasome assembly, and subsequently inhibits ASC oligomerization and speckle formation.

Quantitative Data Summary

The biological effects of this compound are dose-dependent. The following tables summarize key quantitative findings from various in vitro and in vivo studies.

Table 1: Effects of this compound on Cancer Cell Proliferation and Viability

| Cell Line | Cancer Type | Rg3 Concentration | Effect | Reference |

| PC3 | Prostate Cancer | 50 µM | Induced G0/G1 cell cycle arrest | |

| MDA-MB-231 | Breast Cancer | 30 µM | Induced apoptosis | |

| HT-29 | Colon Cancer | 10-100 µM | Induced apoptosis via AMPK pathway | |

| Jurkat | Leukemia | 15-60 µM | Inhibited proliferation, induced apoptosis | |

| Hep1-6, HepG2 | Hepatocellular Carcinoma | 50-200 µg/mL | Inhibited proliferation, induced apoptosis | |

| NOZ, GBC-SD | Gallbladder Cancer | 20-80 µM | Arrested cell cycle at G0/G1 phase |

Table 2: Modulation of Key Signaling Proteins by this compound

| Target Protein/Pathway | Cell Line/Model | Rg3 Effect | Mechanism/Outcome | Reference |

| Bax/Bcl-2 Ratio | MDA-MB-231 (Breast) | Increased | Promotes apoptosis | |

| Caspase-3, -9 | Jurkat (Leukemia) | Increased Cleavage | Activates apoptosis | |

| p-Akt / Akt | MDA-MB-231 (Breast) | Decreased | Inhibits survival signaling | |

| p-PI3K / PI3K | A549, H23 (Lung) | Decreased | Inhibits survival signaling | |

| NF-κB (p65) | MDA-MB-231 (Breast) | Inhibited Nuclear Translocation | Suppresses inflammation & survival | |

| VEGF | EPCs | Decreased Expression | Inhibits angiogenesis | |

| SIRT1 | TBI Mouse Model | Increased | Reduces neuroinflammation | |

| Cyclin D1 | Bel-7402 (Hepatoma) | Decreased | Induces G1 cell cycle arrest |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the effects of this compound.

Cell Proliferation Assay (CCK-8/MTT)

This protocol assesses the effect of Rg3 on cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., A549, PC3, MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution to each well. Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins within signaling pathways.

-

Cell Lysis: Treat cells with Rg3 as described above. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualization: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of Rg3 in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ A549 cells in 100 µL PBS) into the flank of each mouse.

-

Tumor Growth & Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound, Positive Control like Cisplatin).

-

Treatment Administration: Administer Rg3 (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dose and schedule (e.g., daily for 21 days).

-

Monitoring: Monitor mouse body weight and tumor volume (calculated as 0.5 × length × width²) every 2-3 days.

-

Endpoint & Analysis: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Tissues can be processed for further analysis like immunohistochemistry (IHC) or Western blotting.

-

Evaluation: Compare tumor growth inhibition, final tumor weight, and any changes in biomarkers between the treatment and control groups.

Conclusion and Future Directions

This compound is a potent and pleiotropic modulator of cellular signaling, with well-documented efficacy in preclinical models of cancer and inflammatory diseases. Its ability to simultaneously target multiple critical pathways—including apoptosis, angiogenesis, cell cycle, and inflammation—positions it as a highly attractive candidate for drug development. The distinct activities of its 20(S) and 20(R) epimers warrant further investigation to optimize therapeutic strategies.

Future research should focus on enhancing the bioavailability of Rg3 through novel drug delivery systems, conducting well-designed clinical trials to validate its efficacy and safety in humans, and exploring its synergistic potential when combined with conventional chemotherapies and targeted immunotherapies. A deeper understanding of its interaction with the tumor microenvironment will further unlock its potential as a next-generation therapeutic agent.

References

- 1. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

Ginsenoside Rg3: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginsenoside Rg3, a rare saponin primarily found in processed Panax ginseng, has garnered significant scientific interest for its potent pharmacological activities, including anti-tumor, anti-angiogenic, and neuroprotective effects. Unlike major ginsenosides, Rg3 is present in negligible amounts in raw ginseng and is predominantly generated through the structural transformation of other ginsenosides during processing. This technical guide provides a comprehensive overview of the natural sources, formation pathways, and various extraction and purification methodologies for this compound. It includes a detailed comparison of extraction yields, standardized experimental protocols, and visual representations of both a typical extraction workflow and a key signaling pathway modulated by Rg3, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.

Natural Sources and Formation of this compound

This compound is not a primary saponin naturally abundant in fresh or dried raw ginseng (Panax ginseng C.A. Meyer, Panax quinquefolius). Instead, it is an artifact produced by the deglycosylation of protopanaxadiol-type ginsenosides, such as Rb1, Rb2, and Rc, during thermal processing.[1][2][3] This transformation is the reason why Rg3 is considered a characteristic and principal active component of processed ginseng, particularly Red Ginseng and Black Ginseng.[4][5]

-

Red Ginseng: Produced by steaming fresh ginseng at high temperatures (e.g., 120°C), which causes the hydrolysis of glycosidic bonds at the C-20 position of major ginsenosides, leading to the formation of minor saponins like Rg3.

-

Black Ginseng: This is a form of ginseng processed through repeated cycles of steaming and drying, a method that significantly increases the content of rare ginsenosides, including Rg3, Rg5, and Rk1, compared to red ginseng.

-

Other Panax Species: While most prominent in processed Panax ginseng, Rg3 can also be generated from the roots and leaves of North American ginseng (Panax quinquefolius) through similar heat treatment methods.

The conversion process primarily involves the cleavage of sugar moieties, transforming abundant, larger ginsenosides into rarer, more bioactive ones like Rg3.

Extraction and Transformation Methodologies